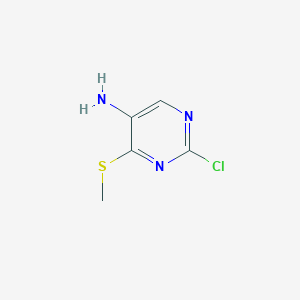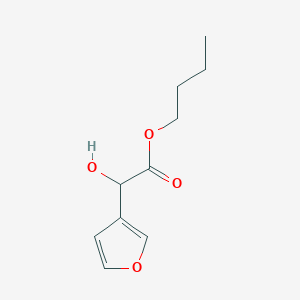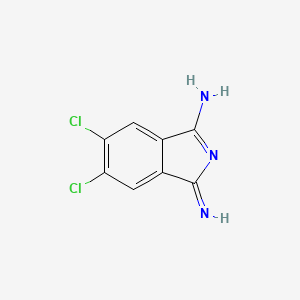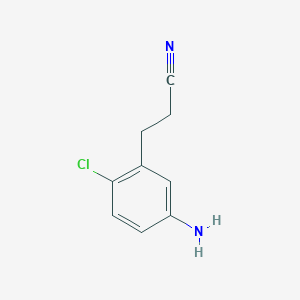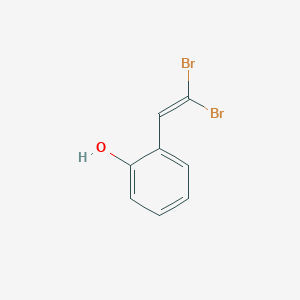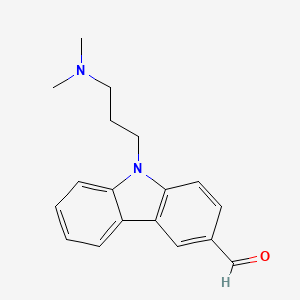
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde
描述
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a dimethylamino propyl group and a carbaldehyde functional group attached to the carbazole core, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the carbazole core, which undergoes alkylation with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. This step introduces the dimethylamino propyl group. The resulting intermediate is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 3-position of the carbazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-carboxylic acid.
Reduction: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the construction of heterocyclic compounds and polymers .
Biology
In biological research, this compound can be used as a fluorescent probe due to the carbazole core’s ability to emit fluorescence. It is also explored for its potential as a bioactive molecule in drug discovery .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anticancer and antimicrobial activities. The presence of the dimethylamino group enhances its interaction with biological targets .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde depends on its application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π interactions, and electrostatic interactions. The dimethylamino group can enhance its binding affinity to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity .
相似化合物的比较
Similar Compounds
- 9-(2-(dimethylamino)ethyl)-9H-carbazole-3-carbaldehyde
- 9-(4-(dimethylamino)butyl)-9H-carbazole-3-carbaldehyde
- 9-(3-(diethylamino)propyl)-9H-carbazole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde has a unique balance of electronic and steric properties due to the specific positioning of the dimethylamino propyl group and the carbaldehyde group. This makes it particularly effective in applications requiring precise molecular interactions and reactivity .
属性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
9-[3-(dimethylamino)propyl]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-19(2)10-5-11-20-17-7-4-3-6-15(17)16-12-14(13-21)8-9-18(16)20/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
InChI 键 |
VRZPADHYCMXWED-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
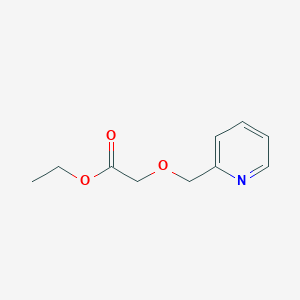
![3-[4-(2,2-Diacetylethenyl)benzylidene]-2,4-pentanedione](/img/structure/B8367698.png)
![1-(1-ethylpropyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8367701.png)
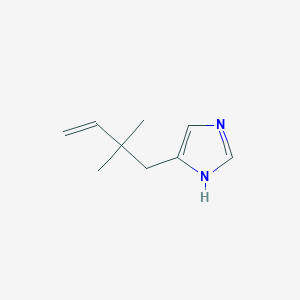
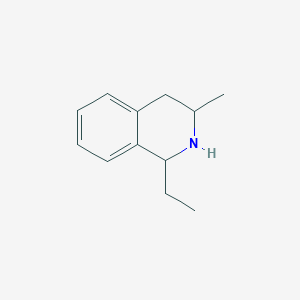
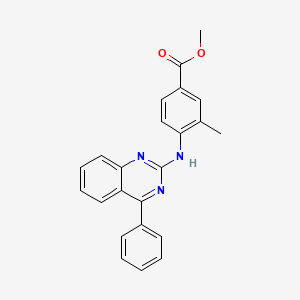
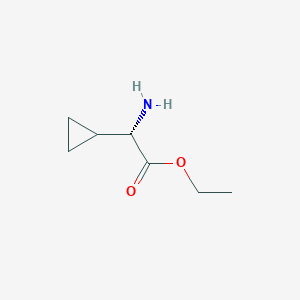
![1-Cyclopropyl-2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol](/img/structure/B8367730.png)
![4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol](/img/structure/B8367736.png)
